molecular formula C9H4F7NO4 B14600731 1-Nitro-3-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]benzene CAS No. 59935-60-3

1-Nitro-3-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]benzene

Cat. No.: B14600731
CAS No.: 59935-60-3
M. Wt: 323.12 g/mol
InChI Key: CUODXDZZSARVJS-UHFFFAOYSA-N
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Description

1-Nitro-3-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]benzene is an organic compound with the molecular formula C8H5F4NO3 It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further substituted with a tetrafluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitro-3-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]benzene typically involves the nitration of a suitable precursor compound. One common method involves the reaction of 1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanol with a nitrobenzene derivative under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as sulfuric acid, which acts as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Nitro-3-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]benzene undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group or the tetrafluoroethoxy group is replaced by other substituents.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1-Amino-3-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with different functional groups.

Scientific Research Applications

1-Nitro-3-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]benzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.

    Medicine: Explored for its potential use in drug development. Its derivatives may serve as lead compounds for the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Nitro-3-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]benzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components such as DNA, proteins, and enzymes. These interactions can lead to various biological effects, including cytotoxicity and inhibition of cellular processes. The tetrafluoroethoxy group may also contribute to the compound’s overall reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-Nitro-3-(1,2,2,2-tetrafluoroethoxy)benzene: Similar structure but lacks the trifluoromethoxy group.

    3-Tetrafluoroethoxynitrobenzene: Another related compound with a similar substitution pattern.

    4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol: Contains multiple fluorinated ethoxy groups.

Uniqueness

1-Nitro-3-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]benzene is unique due to the presence of both a nitro group and a highly fluorinated ethoxy group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, which can influence its reactivity and potential applications. The trifluoromethoxy group further enhances its uniqueness by providing additional sites for chemical modification and interaction with molecular targets.

Properties

CAS No.

59935-60-3

Molecular Formula

C9H4F7NO4

Molecular Weight

323.12 g/mol

IUPAC Name

1-nitro-3-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]benzene

InChI

InChI=1S/C9H4F7NO4/c10-7(11,8(12,13)21-9(14,15)16)20-6-3-1-2-5(4-6)17(18)19/h1-4H

InChI Key

CUODXDZZSARVJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(C(OC(F)(F)F)(F)F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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